1-(3,4-Dimethylphenyl)propan-1-amine hydrochloride
Overview
Description
1-(3,4-Dimethylphenyl)propan-1-amine hydrochloride is a chemical compound with the molecular formula C11H18ClN. It is a hydrochloride salt form of 1-(3,4-dimethylphenyl)propan-1-amine, which is an organic compound containing a phenyl ring substituted with two methyl groups and an amine group attached to a propyl chain. This compound is often used in scientific research and has various applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethylphenyl)propan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3,4-dimethylbenzaldehyde.
Formation of Intermediate: The aldehyde group of 3,4-dimethylbenzaldehyde is reduced to form 3,4-dimethylphenylpropan-1-ol.
Amination: The hydroxyl group of 3,4-dimethylphenylpropan-1-ol is then converted to an amine group through a reductive amination process, resulting in 1-(3,4-dimethylphenyl)propan-1-amine.
Hydrochloride Salt Formation: Finally, the amine is reacted with hydrochloric acid to form the hydrochloride salt, this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethylphenyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
1-(3,4-Dimethylphenyl)propan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is conducted to explore its potential therapeutic effects and pharmacological properties.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethylphenyl)propan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity and function. The specific pathways and targets depend on the context of its use and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethylphenyl)ethan-1-amine hydrochloride: Similar structure but with an ethyl chain instead of a propyl chain.
1-(3,4-Dimethylphenyl)butan-1-amine hydrochloride: Similar structure but with a butyl chain instead of a propyl chain.
1-(3,4-Dimethylphenyl)propan-2-amine hydrochloride: Similar structure but with the amine group attached to the second carbon of the propyl chain.
Uniqueness
1-(3,4-Dimethylphenyl)propan-1-amine hydrochloride is unique due to its specific substitution pattern on the phenyl ring and the position of the amine group on the propyl chain. These structural features influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Biological Activity
1-(3,4-Dimethylphenyl)propan-1-amine hydrochloride, commonly referred to as 1-(3,4-DMPA) hydrochloride, is a compound with significant potential in pharmacological research. Its structure consists of a propan-1-amine backbone substituted with a 3,4-dimethylphenyl group. This unique configuration influences its biological activity, particularly its interaction with neurotransmitter systems.
The molecular formula of 1-(3,4-DMPA) hydrochloride is , with a molecular weight of 199.72 g/mol. The presence of the amine functional group allows for various nucleophilic reactions, which are essential for synthesizing derivatives that may exhibit different biological activities. The compound is typically encountered as a hydrochloride salt, enhancing its solubility and stability in aqueous environments.
Neurotransmitter Interaction
1-(3,4-DMPA) has been studied for its effects on neurotransmitter systems, particularly those involving dopamine and norepinephrine . Preliminary findings suggest that it may act as a stimulant by influencing the release and reuptake of these neurotransmitters. This mechanism is similar to other compounds in its class, which are known to have stimulant properties.
Receptor Affinities
Research indicates that 1-(3,4-DMPA) interacts with several receptors in the central nervous system (CNS). The specific mechanisms and affinities for these receptors are still under investigation. However, its structural similarities to other psychoactive substances suggest potential for varied pharmacological effects.
Comparative Analysis with Related Compounds
The biological activity of 1-(3,4-DMPA) can be better understood by comparing it with structurally similar compounds. Below is a table summarizing some of these analogs:
Compound Name | CAS Number | Key Characteristics |
---|---|---|
1-(2-Methylphenyl)propan-1-amine hydrochloride | 1213597-00-2 | Similar stimulant properties but different side groups |
1-(4-Methylphenyl)propan-1-amine hydrochloride | 473732-70-6 | Exhibits different receptor affinities |
3-(3,4-Dimethylphenyl)propan-1-amine hydrochloride | 69331083 | Structural isomer with potentially different effects |
This comparison highlights how variations in substitution patterns can lead to distinct pharmacological profiles.
Pharmacological Studies
In one study examining the pharmacological properties of derivatives based on the propan-1-amine structure, compounds similar to 1-(3,4-DMPA) were shown to possess moderate activity against various CNS targets. These studies emphasized the need for further investigation into the specific interactions and therapeutic potentials of such compounds .
Synthetic Pathways
The synthesis of 1-(3,4-DMPA) involves multiple methods that allow for the production of both enantiomers. Each enantiomer may exhibit different biological activities, thus warranting detailed research into their respective effects.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)propan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-4-11(12)10-6-5-8(2)9(3)7-10;/h5-7,11H,4,12H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHOYDEIOTDWSJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)C)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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